(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
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Overview
Description
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound featuring a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This is achieved through a cyclization reaction, often involving a precursor such as an azabicyclohexane derivative.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Esterification: The carboxylic acid group is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate can be compared to other similar compounds, such as:
Ethyl (1r,5s)-3-azabicyclo[3.1.0]hexane-6-carboxylate: This compound has a similar bicyclic structure but differs in the position and configuration of functional groups.
Ethyl (1s,5r)-3-azabicyclo[3.1.0]hexane-6-carboxylate: Another similar compound with variations in stereochemistry.
The uniqueness of ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific configuration and the presence of the Boc protecting group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
QHWOZJGWXZDMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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